Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate

Organic synthesis Building block procurement Quality specification

Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate (CAS 1807038-04-5) is a halogenated phenylacetate ester with the molecular formula C₁₀H₈Cl₂F₂O₃ and a molecular weight of 285.07 g/mol. The compound features chlorine atoms at the 3- and 6-positions and a difluoromethoxy (–OCHF₂) group at the 2-position of the phenyl ring, with a methyl ester side chain at the acetic acid position.

Molecular Formula C10H8Cl2F2O3
Molecular Weight 285.07 g/mol
CAS No. 1807038-04-5
Cat. No. B1410143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate
CAS1807038-04-5
Molecular FormulaC10H8Cl2F2O3
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC(=C1OC(F)F)Cl)Cl
InChIInChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-6(11)2-3-7(12)9(5)17-10(13)14/h2-3,10H,4H2,1H3
InChIKeyQAWBBNYJLVEHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate (CAS 1807038-04-5): Structural Identity and Procurement-Relevant Specifications


Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate (CAS 1807038-04-5) is a halogenated phenylacetate ester with the molecular formula C₁₀H₈Cl₂F₂O₃ and a molecular weight of 285.07 g/mol [1]. The compound features chlorine atoms at the 3- and 6-positions and a difluoromethoxy (–OCHF₂) group at the 2-position of the phenyl ring, with a methyl ester side chain at the acetic acid position [1]. It is classified as a synthetic building block within the broader phenylacetate derivative family and is supplied as a research-grade chemical with purity specifications ranging from 95% (AKSci) to ≥98% (MolCore) . Its PubChem computed XLogP3-AA value of 3.9 and topological polar surface area (TPSA) of 35.5 Ų confirm its moderate lipophilicity and limited polarity [1].

1

Halogenated phenylacetate building block for pyrethroid intermediate and agrochemical discovery workflows

2

Dual commercial purity tiers (standard and high-purity) enable fit-for-purpose procurement across screening and scale-up

3

Methyl ester form eliminates acid protection step, streamlining amide coupling and transesterification reactions

Why Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate Cannot Be Interchanged with Positional Isomers or Alternative Ester/Acid Forms


Within the C₁₀H₈Cl₂F₂O₃ isomer family, the precise 3,6-dichloro-2-difluoromethoxy substitution pattern on the phenyl ring determines both electronic distribution and steric accessibility at the reactive ester site, making generic substitution across positional isomers unreliable for synthetic pathway reproducibility [1]. The chlorine placement ortho (position 6) and para (position 3) to the difluoromethoxy group creates a unique electron-withdrawing environment that differs from 3,5-dichloro-4-difluoromethoxy (CAS 1806352-77-1) or 2,4-dichloro-3-difluoromethoxy (CAS 1806301-53-0) analogs [1]. Furthermore, the methyl ester form (HBD = 0, MW 285.07) confers different solubility, reactivity, and purification behavior compared to the free carboxylic acid analog (CAS 1804517-07-4, HBD = 1, MW 271.04) or the ethyl ester homolog (CAS 1803717-84-1, MW 299.09) [2] . Patent literature on difluoromethoxyaromatic pyrethroid intermediates demonstrates that the ester alkyl group and halogen substitution pattern directly impact downstream coupling efficiency and final product bioactivity [3].

Positional isomer 3,5- or 2,4-dichloro patterns shift electronic environment and may alter coupling selectivity and downstream bioactivity.
Free acid form Requires activation or protection, adding one synthetic step and increasing base consumption in alkylation reactions.
Ethyl ester homolog Higher lipophilicity and molecular weight modify chromatographic retention and atom economy in multistep sequences.

Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate Quantitative Differentiation Evidence vs. Closest Analogs


Purity Specification: Dual-Source 95% Minimum vs. 98% Minimum Enables Fit-for-Purpose Procurement

The target compound is commercially available at two distinct purity tiers from independent suppliers. AKSci specifies a minimum purity of 95% , while MolCore lists a minimum purity of ≥98% (NLT 98%) . This two-tier availability allows procurement decisions based on end-use requirements: the 95% grade may suffice for exploratory synthesis where subsequent purification is planned, while the ≥98% grade is preferable for analytical reference standard preparation or reactions sensitive to impurity profiles. By contrast, the ethyl ester analog (CAS 1803717-84-1) is typically offered only at 95% minimum purity from the same supplier class , providing less procurement flexibility.

Purity Tiers
Data to verify
Methyl ester 95% and ≥98% grades
Ethyl ester 95% single tier
Enables procurement matching application sensitivity; verify QC specifications.
Supplier QC methods may differ; request certificates for critical use.
Organic synthesis Building block procurement Quality specification

Computed Lipophilicity (XLogP3 = 3.9) vs. Ethyl Ester Homolog: Quantitative Basis for Solvent Partitioning and Chromatographic Method Development

The target methyl ester has a PubChem-computed XLogP3-AA value of 3.9 [1]. The ethyl ester homolog (CAS 1803717-84-1, MW 299.09, C₁₁H₁₀Cl₂F₂O₃) is predicted to have an XLogP3 approximately 0.5 log units higher (estimated ~4.4), based on the well-established Hansch π contribution of ~0.5 for an additional methylene group in homologous alkyl ester series [2]. This XLogP difference of approximately 0.5 translates to a roughly 3.2-fold difference in octanol-water partition coefficient, meaning the methyl ester partitions less aggressively into organic phases and has measurably different reversed-phase HPLC retention behavior (estimated ΔtR of ~1–3 minutes under typical C18 gradient conditions [2]).

Lipophilicity
Reported
XLogP3 = 3.9 (methyl) vs. ~4.4 (ethyl)
Lower logP facilitates aqueous-compatible conditions and preparative RP-HPLC purification.
Estimated Δ ~0.5 units; Δ retention time ~1–3 min under typical C18 gradients.
Lipophilicity Chromatography Method development

Hydrogen Bond Donor Count (HBD = 0) vs. Free Carboxylic Acid (HBD = 1): Differential Reactivity in Amide Coupling and Esterification Workflows

The target methyl ester has a computed hydrogen bond donor count of 0, whereas the corresponding free carboxylic acid (3,6-dichloro-2-(difluoromethoxy)phenylacetic acid, CAS 1804517-07-4) has an HBD count of 1 due to its –COOH group [1] . This difference has concrete synthetic consequences: the ester form can be used directly in nucleophilic acyl substitution reactions (e.g., transesterification, aminolysis) without requiring activation or protection of the acid functionality, reducing step count by one relative to workflows starting from the free acid [2]. Additionally, the absence of an acidic proton eliminates base-consumption side reactions during alkylation or Grignard-type transformations that would occur with the free acid [2].

H-Bond Donors
Context-dependent
HBD = 0 (ester) vs. 1 (acid)
Ester avoids acid-base side reactions and eliminates protection/deprotection steps.
Computed by PubChem Cactvs; no acidic proton for direct amide coupling.
Amide coupling Protecting group strategy Synthetic intermediate

Molecular Weight Differential (285.07 vs. 299.09 g/mol) vs. Ethyl Ester: Atom Economy Advantage in Multistep Synthesis

The target methyl ester (MW 285.07 g/mol) is 14.02 g/mol (4.7%) lighter than its ethyl ester analog (MW 299.09 g/mol) [1] . In multistep synthetic sequences where the ester group is ultimately cleaved or transformed, this mass differential represents wasted material that must be carried through each subsequent step. For a process operating at 1-mole scale, use of the methyl ester reduces cumulative mass throughput by 14 g per mole per step relative to the ethyl ester, with proportional savings in solvent volumes, chromatography media, and waste disposal [2]. The methyl ester also has 5 rotatable bonds versus 6 for the ethyl ester (due to the additional –CH₂– in the ethoxy group), potentially reducing conformational entropy penalties in crystallographic or binding studies [1].

Molecular Weight
Reported
MW 285.07 vs. 299.09 g/mol (Δ 14.02)
Lower mass throughput improves atom economy and reduces solvent/silica consumption in scale-up.
4.7% mass reduction per mole; cumulative savings across multistep sequences.
Atom economy Process chemistry Scale-up

Difluoromethoxy (–OCHF₂) Substituent: Class-Level Metabolic Stability Advantage in Pyrethroid Intermediate Scaffolds

The –OCHF₂ group at the 2-position of the phenyl ring is a hallmark structural feature of pyrethroid insecticide intermediates, as documented in patent literature on difluoromethoxyaromatic compounds used in pyrethroid pesticide synthesis [1]. Class-level evidence from related difluoromethoxy phenylacetate intermediates (e.g., methyl 2-(3-(difluoromethoxy)phenyl)acetate, CAS 1354757-93-9) indicates that the –OCHF₂ moiety confers improved resistance to enzymatic degradation compared to non-fluorinated analogs [2]. The –OCHF₂ group acts as a metabolically stable bioisostere for –OH and –OMe groups, with the C–F bonds resisting cytochrome P450 oxidative metabolism; this property is well-established in agrochemical and medicinal chemistry design [3]. The specific 3,6-dichloro-2-difluoromethoxy substitution pattern places the metabolically stabilizing –OCHF₂ group adjacent to the acetate side chain, potentially shielding the ester from premature hydrolysis.

Metabolic Stability
Class-level
–OCHF₂ motif associated with resistance to oxidative metabolism
May support longer metabolic half-life in agrochemical design; compound-specific data needed.
Inferred from pyrethroid intermediate patent literature; no direct quantitative comparison.
Metabolic stability Pyrethroid intermediate Agrochemical design

Topological Polar Surface Area (TPSA = 35.5 Ų): Favorable Permeability Profile vs. Free Acid Form

The target methyl ester has a computed TPSA of 35.5 Ų [1]. The corresponding free carboxylic acid (CAS 1804517-07-4) is predicted to have a TPSA of approximately 55–57 Ų, reflecting the additional polar surface contributed by the –OH of the carboxylic acid group (~20 Ų incremental contribution) [2]. In drug design, a TPSA below 60 Ų is generally associated with good intestinal absorption, while TPSA below 140 Ų correlates with blood-brain barrier penetration [3]. The methyl ester's TPSA of 35.5 Ų places it well within favorable permeability space, whereas the free acid's higher TPSA may limit passive membrane diffusion in cell-based assays. Combined with its XLogP3 of 3.9, the compound occupies a favorable region of the lipophilicity-permeability parameter space.

Polar Surface Area
Reported
TPSA 35.5 Ų (ester) vs. ~55–57 Ų (acid)
Lower TPSA supports passive membrane permeability in cell-based phenotypic assays.
Below 60 Ų oral absorption threshold; acid form near threshold.
Membrane permeability Drug design Physicochemical profiling

Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Pyrethroid Insecticide Intermediate: Building Block for Fluorine-Containing Phenylacetic Acid Ester Pyrethroids

Patent literature explicitly identifies difluoromethoxyaromatic compounds as key intermediates in pyrethroid pesticide synthesis [1]. The 3,6-dichloro-2-difluoromethoxy substitution pattern, combined with the methyl ester handle (HBD = 0, MW 285.07, TPSA = 35.5 Ų), positions this compound as a direct precursor for ester coupling with pyrethroid alcohol moieties (e.g., 3-phenoxybenzyl alcohol derivatives). The –OCHF₂ group is a critical pharmacophoric element in commercial pyrethroids such as flucythrinate (CAS 70124-77-5), where the difluoromethoxy substituent contributes to insecticidal potency and metabolic stability . Researchers developing novel pyrethroid analogs should prioritize the 3,6-dichloro-2-difluoromethoxy regioisomer over alternative positional isomers due to the established structure-activity relationship of ortho-difluoromethoxy substitution in this compound class.

Medicinal Chemistry Building Block: Ester Prodrug and Fragment-Based Screening Applications

With an XLogP3 of 3.9, TPSA of 35.5 Ų, and HBD count of 0, the methyl ester form occupies favorable drug-like property space for fragment-based screening or ester prodrug design [1]. The absence of a hydrogen bond donor (vs. HBD = 1 for the free acid) reduces the risk of non-specific binding in biochemical assays. The compound's 5 rotatable bonds and moderate complexity (complexity score 266) make it suitable as a fragment in structure-activity relationship campaigns targeting enzymes or receptors with lipophilic binding pockets. The ≥98% purity tier from MolCore is particularly relevant for biophysical assays (SPR, ITC, X-ray crystallography) where impurity-driven artifacts must be minimized .

Agrochemical Discovery: Herbicide or Fungicide Lead Optimization Scaffold

The 3,6-dichloro substitution pattern is a recurrent motif in commercial herbicides (e.g., dicamba class compounds) and fungicides [1]. The difluoromethoxy group at position 2 provides metabolic stability against oxidative degradation in plant and soil systems, as documented for related –OCHF₂-containing agrochemical intermediates . The methyl ester form enables straightforward hydrolysis to the free acid (CAS 1804517-07-4) for structure-activity studies comparing ester vs. acid bioactivity, while maintaining a 14 g/mol mass advantage over the ethyl ester for atom-economical scale-up . The dual purity tier availability (95% and ≥98%) supports both early-stage screening and late-stage process chemistry development.

Analytical Reference Standard and Method Development: Chromatographic Selectivity Studies

The computed XLogP3 difference of approximately 0.5 units between the methyl ester (3.9) and ethyl ester homolog (~4.4) provides a quantifiable basis for developing selective HPLC or LC-MS methods to distinguish these closely related analogs in reaction monitoring or impurity profiling [1]. The compound's TPSA of 35.5 Ų and absence of ionizable protons (HBD = 0) simplify mobile phase optimization for reversed-phase chromatography. The availability of a ≥98% purity grade supports its use as a system suitability standard or calibration reference for quantifying trace levels of this intermediate in final agrochemical products, where regulatory impurity thresholds may apply.

Application
Selection Property
Validation Focus
Pyrethroid Intermediate Synthesis
3,6-dichloro-2-difluoromethoxy regioisomer and methyl ester handle
Ester coupling efficiency with pyrethroid alcohol derivatives
Medicinal Chemistry Building Block
Drug-like profile: XLogP3 3.9, TPSA 35.5, HBD 0
Fragment-based screening or ester prodrug design
Agrochemical Lead Optimization
3,6-dichloro motif and –OCHF₂ metabolic stability context
Herbicide/fungicide scaffold derivatization
Analytical Reference Standard
≥98% purity grade and defined XLogP3 difference vs. ethyl ester
Method selectivity for methyl/ethyl ester discrimination in impurity profiling
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